![molecular formula C14H13NO3 B1240241 Styryloxazolone CAS No. 94271-08-6](/img/structure/B1240241.png)
Styryloxazolone
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Overview
Description
4-(ethoxymethylene)-2-styryloxazol-5-one is a 1,3-oxazole compound having a beta-styryl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It is a member of 1,3-oxazoles and a gamma-lactone.
Scientific Research Applications
Antitubercular Agents
Styryloxazolone derivatives, specifically 2-styrylquinazolones, have been identified as potent antitubercular agents. A study by Jadhavar et al. (2016) synthesized various compounds in this class, demonstrating significant anti-Mycobacterium tuberculosis activity. Their therapeutic index and non-toxicity to human cells make them promising for further development.
Antitumor Agents
Styryloxazolone-based compounds, particularly 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole and oxazolo[4,5-b]pyridine derivatives, have shown promise as antitumor agents targeting human DNA topoisomerase enzymes. A study by Karatas et al. (2021) found these compounds to inhibit topoisomerase IIα, with better activity than the reference drug etoposide.
Privileged Scaffold in Medicinal Chemistry
The benzoxazolone heterocycle, including styryloxazolone, is considered a "privileged scaffold" in medicinal chemistry due to its capacity to mimic phenol or catechol in a stable template. According to Poupaert et al. (2005), these compounds find applications ranging from analgesic anti-inflammatory to antipsychotic and neuroprotective compounds.
Neuroprotective Agents
Styryloxazolone derivatives have been studied for their neuroprotective properties. In research by Ley et al. (2005), stilbazulenyl nitrone, a potent antioxidant in this class, was found effective in experimental models of cerebral ischemia and trauma.
Antioxidant Activity
Styryloxazolone derivatives also exhibit significant antioxidant activities. Smolsky et al. (2022) synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives with promising antioxidant properties, indicating potential for future pharmacological applications.
properties
CAS RN |
94271-08-6 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H13NO3/c1-2-17-10-12-14(16)18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+,12-10+ |
InChI Key |
AHMVMWDNUHCKQY-CDKJVOIVSA-N |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)/C=C/C2=CC=CC=C2 |
SMILES |
CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2 |
synonyms |
2-styryl-4-ethoxymethylene-5-oxazolone styryl ox styryloxazolone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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